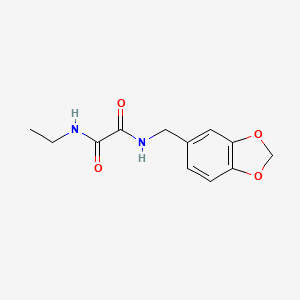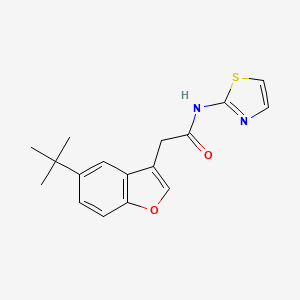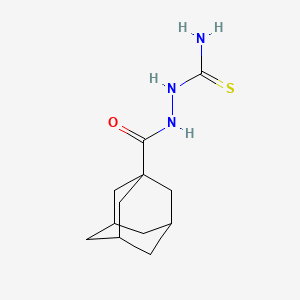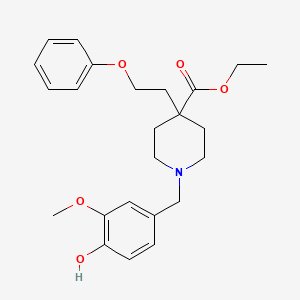![molecular formula C23H25BrN4O B5120311 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine, also known as BMPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BMPP is a pyrimidine-based compound that has been synthesized through a number of different methods. In
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and growth. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. The compound has also been shown to have a protective effect on neurons, which may be beneficial in the treatment of neurodegenerative diseases. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been shown to inhibit the activity of certain enzymes and pathways involved in cancer cell growth and inflammation.
実験室実験の利点と制限
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer treatments. Another advantage is that it has been shown to have a protective effect on neurons, which may be beneficial in the treatment of neurodegenerative diseases. One limitation is that the mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is not fully understood, which makes it difficult to determine its potential therapeutic applications.
将来の方向性
There are a number of future directions for research on 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine. One area of research is the development of new cancer treatments based on the compound's anti-cancer properties. Another area of research is the development of new treatments for neurodegenerative diseases based on the compound's protective effect on neurons. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine, which may lead to the development of new therapeutic applications for the compound.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has a number of advantages for lab experiments, its mechanism of action is not fully understood, which makes it difficult to determine its potential therapeutic applications. Further research is needed to fully understand the compound's mechanism of action and to develop new therapeutic applications for the compound.
合成法
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been synthesized through a number of different methods, including the reaction of 4-bromoaniline, 3-(4-morpholinyl)propylamine, and 2-chloro-6-phenylpyrimidine in the presence of a catalyst. Other methods include the reaction of 4-bromoaniline, 3-(4-morpholinyl)propylamine, and 2,6-dichloropyrimidine in the presence of a base. The synthesis of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
科学的研究の応用
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have a protective effect on neurons, which may be beneficial in the treatment of these diseases.
特性
IUPAC Name |
2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O/c24-20-9-7-19(8-10-20)23-26-21(18-5-2-1-3-6-18)17-22(27-23)25-11-4-12-28-13-15-29-16-14-28/h1-3,5-10,17H,4,11-16H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWWTFAHPGOFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)
![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)

![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)